molecular formula C34H66O4 B8058595 10-[(1-oxohexadecyl-1,2,3,4-13C4)oxy]-octadecanoicacid

10-[(1-oxohexadecyl-1,2,3,4-13C4)oxy]-octadecanoicacid

Cat. No.: B8058595
M. Wt: 542.9 g/mol
InChI Key: UVHRDGWHIDFWID-CGRMNBRFSA-N
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Description

10-[(1-Oxohexadecyl-1,2,3,4-13C4)oxy]-octadecanoic acid is a structurally complex fatty acid derivative characterized by:

  • Core structure: An octadecanoic acid (stearic acid, C₁₈H₃₆O₂) backbone.
  • Substituent: A 1-oxohexadecyl group esterified at the 10th carbon position of the stearic acid chain.
  • Isotopic labeling: The hexadecyl chain is enriched with ¹³C at positions 1–4, making it a stable isotope-labeled compound.

This compound is likely synthesized via esterification of stearic acid with 1-oxohexadecyl-¹³C₄ chloride or a similar activated acyl donor. The ¹³C labeling facilitates applications in tracer studies, such as metabolic pathway analysis or pharmacokinetic profiling, where isotopic tracking is critical .

Properties

IUPAC Name

10-(1,2,3,4-13C4)hexadecanoyloxyoctadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-17-23-27-31-34(37)38-32(28-24-20-10-8-6-4-2)29-25-21-18-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/i23+1,27+1,31+1,34+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHRDGWHIDFWID-CGRMNBRFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC[13CH2][13CH2][13CH2][13C](=O)OC(CCCCCCCC)CCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H66O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Dissolve 10-hydroxystearic acid (1.0 equiv.) and ¹³C4-palmitic acid (1.2 equiv.) in DCM.

  • Add DCC (1.5 equiv.) and DMAP (0.1 equiv.) under nitrogen atmosphere.

  • Stir at room temperature for 12–24 hours.

  • Filter to remove dicyclohexylurea (DCU) byproduct.

  • Purify via silica gel chromatography (hexane:ethyl acetate = 9:1) to isolate the ester.

Yield : 65–75%.

Key Advantages:

  • High regioselectivity for the 10-position.

  • Compatible with moisture-sensitive isotopes.

Enzymatic Synthesis Using Lipases

Lipase-catalyzed esterification offers an eco-friendly alternative with minimal side reactions. Candida antarctica lipase B (CAL-B) is preferred for its broad substrate tolerance.

Protocol:

  • Enzyme : Immobilized CAL-B (Novozym 435).

  • Solvent : Solvent-free system or tert-butanol.

  • Conditions :

    • 10-Hydroxystearic acid (1.0 equiv.)

    • ¹³C4-palmitic acid (1.5 equiv.)

    • 45°C, 48 hours.

Yield : 50–60%.

Optimization Notes:

  • Water activity (a<sub>w</sub>) must be controlled below 0.1 to favor esterification over hydrolysis.

  • Enzyme reuse (3–5 cycles) reduces costs.

HATU-Mediated Coupling

For high-purity applications, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) enables rapid activation under mild conditions.

Steps:

  • Activate ¹³C4-palmitic acid (1.2 equiv.) with HATU (1.1 equiv.) and DIPEA (2.0 equiv.) in DCM.

  • Add 10-hydroxystearic acid (1.0 equiv.) and stir for 3–5 hours.

  • Quench with water and extract with DCM.

  • Purify via reverse-phase HPLC (C18 column, acetonitrile/water gradient).

Yield : 70–80%.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Steglich Esterification65–7590–95ModerateHigh
Enzymatic Synthesis50–6085–90HighModerate
HATU Coupling70–8095–99LowLow

Trade-offs :

  • Steglich : Cost-effective but requires DCU removal.

  • Enzymatic : Scalable but lower yields.

  • HATU : High purity but expensive reagents.

Isotopic Labeling Considerations

The ¹³C4 label is introduced at the 1–4 positions of hexadecanoic acid prior to esterification. Key steps include:

  • Synthesis of ¹³C4-palmitic acid :

    • Carbon-13 incorporation via malonate elongation or microbial fermentation.

  • Quality Control :

    • LC-MS analysis to confirm isotopic enrichment (>99% ¹³C4).

    • NMR (¹³C) to verify labeling positions.

Purification and Characterization

  • Chromatography : Silica gel (nonpolar solvents) or HPLC for analytical-grade purity.

  • Spectroscopic Data :

    • FT-IR : Ester carbonyl stretch at 1740–1720 cm⁻¹.

    • MS (ESI+) : m/z 543.4 [M+H]⁺ for ¹³C4-labeled product.

Challenges and Mitigation

  • Isotopic Dilution : Use excess ¹³C4-palmitic acid (1.2–1.5 equiv.) to minimize unlabeled byproducts.

  • Ester Hydrolysis : Conduct reactions under anhydrous conditions with molecular sieves.

Applications in Research

  • Metabolic Tracing : Quantifying FAHFA turnover in lipidomics.

  • Drug Development : Investigating anti-inflammatory and insulin-sensitizing effects .

Chemical Reactions Analysis

Types of Reactions

10-[(1-oxohexadecyl-1,2,3,4-13C4)oxy]-octadecanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Metabolic Studies

10-PAHSA 13C4 is utilized as an internal standard in quantitative analysis via gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). Its isotopic labeling allows for precise quantification of fatty acids in biological samples, making it invaluable in metabolic research. Researchers can track metabolic pathways and understand lipid metabolism more effectively through the use of this compound .

Biochemical Research

This compound serves as a tool for studying the metabolism of long-chain fatty acids. It aids in elucidating the mechanisms of action of various bioactive lipids and their roles in health and disease. For example, studies involving the modulation of inflammation and energy metabolism have benefited from the application of 10-PAHSA 13C4 .

Pharmacokinetics

In pharmacokinetic studies, 10-PAHSA 13C4 can be used to investigate the absorption, distribution, metabolism, and excretion (ADME) properties of new drug candidates that are fatty acid derivatives. Its isotopic nature allows researchers to differentiate between endogenous and exogenous compounds in biological systems .

Case Study 1: Lipid Metabolism

A study published by Cayman Chemical highlights the use of 10-PAHSA 13C4 as a standard for quantifying palmitic acid levels in human plasma samples. The researchers demonstrated that using this compound improved the accuracy of lipid profiling techniques, leading to better insights into lipid-related diseases such as obesity and diabetes .

Case Study 2: Inflammation Research

In another investigation focused on inflammation, researchers employed isotopically labeled fatty acids, including 10-PAHSA 13C4, to trace the incorporation of fatty acids into inflammatory mediators. This study provided significant evidence on how dietary fats influence inflammatory processes within the body .

Mechanism of Action

The mechanism of action of 10-[(1-oxohexadecyl-1,2,3,4-13C4)oxy]-octadecanoic acid involves its interaction with specific molecular targets and pathways. It is believed to improve glucose tolerance and stimulate insulin secretion by modulating lipid metabolism pathways. The compound may also exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound belongs to a broader class of branched fatty acid esters , which vary in chain length, substitution position, and functional groups. Key comparisons include:

Compound Name Molecular Formula Substituent/Modification Key Features Source/Application
10-[(1-Oxohexadecyl-1,2,3,4-13C4)oxy]-octadecanoic acid C₃₄H₆₄¹³C₄O₄ 1-Oxohexadecyl-¹³C₄ ester at C10 Isotopic labeling; ketone group in acyl chain Metabolic tracing, lipidomics
10-[(9Z)-Octadec-9-enoyloxy]octadecanoic acid C₃₆H₆₈O₄ Oleoyl (unsaturated C18:1) ester at C10 Unsaturated ester; isomer-dependent properties Surfactants, emulsifiers
Octadecanoic acid (Stearic acid) C₁₈H₃₆O₂ None (free fatty acid) High melting point; used in soaps, cosmetics Industrial lubricants, food additives
12-[(1-Oxooctadecyl)oxy]-octadecanoic acid 2-octyldodecyl ester C₅₆H₁₁₀O₄ Branched ester at C12 with long alkyl chain High molecular weight; hydrophobic Coatings, plasticizers
β-Hydroxyoctadeconoic acid C₁₈H₃₆O₃ β-Hydroxy group Biosurfactant precursor; undergoes dehydration to unsaturated derivatives Rhamnolipid synthesis

Key Differentiators

Isotopic Labeling : The ¹³C₄ label in the target compound is unique among the listed analogs, enabling precise tracking in biological systems .

Functional Groups: The 1-oxo (ketone) group contrasts with hydroxyl (β-Hydroxyoctadeconoic acid) or unsaturated (oleoyl) moieties in similar compounds, influencing polarity and chemical reactivity .

Substitution Position : Esterification at C10 (vs. C12 or β-position) may affect membrane interaction or enzymatic cleavage sites.

Research Findings and Data

Table: Concentration Variability in Bio-Oil Analogs (GC-MS Data from )

Compound Relative Concentration (%) Variability Factor
Hexadecenoic acid (C16:1) 15–28 High
Octadec-9-enoic acid 10–22 Moderate
Octadecanoic acid 18–35 Low

The target compound’s structural analogs (e.g., octadecenoic acid) show significant concentration fluctuations in bio-oils, suggesting that substitution patterns directly impact stability during processes like hydrothermal liquefaction .

Biological Activity

Chemical Identity
10-[(1-oxohexadecyl-1,2,3,4-13C4)oxy]-octadecanoic acid, commonly known as 10-PAHSA 13C4, is a branched fatty acid ester of hydroxy fatty acids (FAHFAs). Its molecular formula is C30[13C]4H66O4C_{30}[^{13}C]_4H_{66}O_4 with a molecular weight of approximately 542.9 g/mol. This compound has garnered attention due to its biological activity and potential therapeutic applications.

10-PAHSA has been identified as an endogenous lipid that plays a role in various biological processes. Its biological activities include:

  • Anti-inflammatory Effects : Research indicates that 10-PAHSA exhibits anti-inflammatory properties by modulating the activity of pro-inflammatory cytokines and chemokines. This modulation can potentially reduce inflammation in various tissues, making it a candidate for treating inflammatory diseases .
  • Metabolic Regulation : Studies suggest that this compound may influence metabolic pathways related to lipid metabolism and glucose homeostasis. It has been shown to improve insulin sensitivity in preclinical models, thereby suggesting its potential role in managing metabolic disorders such as type 2 diabetes .

Case Study 1: Insulin Sensitivity Enhancement

A study conducted on murine models demonstrated that administration of 10-PAHSA resulted in improved insulin sensitivity. The findings indicated a significant reduction in fasting blood glucose levels and enhanced glucose tolerance tests compared to control groups. The mechanism was attributed to increased fatty acid oxidation and reduced lipogenesis in liver tissues .

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of 10-PAHSA in adipose tissue. The results revealed that treatment with this compound led to decreased expression levels of pro-inflammatory markers such as TNF-alpha and IL-6. Histological analysis showed reduced macrophage infiltration in adipose tissue, supporting the compound's potential use in obesity-related inflammation .

Comparative Analysis with Other Compounds

Compound NameBiological ActivityMechanism of Action
10-PAHSA Anti-inflammatory, Metabolic regulationModulates cytokines; enhances insulin sensitivity
Palmitic Acid Pro-inflammatoryPromotes inflammation via NF-kB activation
Oleic Acid Anti-inflammatoryReduces oxidative stress and inflammation

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling isotopically labeled fatty acid derivatives like 10-[(1-oxohexadecyl-1,2,3,4-13C4)oxy]-octadecanoic acid?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact .
  • Work in a fume hood to prevent inhalation of vapors or aerosols .
  • Store in sealed containers away from oxidizers and moisture .
  • Emergency procedures: Flush skin/eyes with water for 15 minutes; seek medical attention for persistent irritation .

Q. How can researchers confirm the structural integrity of the 13C4-labeled hexadecyl chain in this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 13C-NMR to verify isotopic enrichment at positions 1–4 of the hexadecyl chain. Compare peaks to unlabeled analogs .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) detects mass shifts (+4 Da) due to 13C4 labeling. Validate isotopic purity via isotopic abundance ratios .

Q. What synthetic routes are feasible for introducing the 13C4 label into the hexadecyl moiety?

  • Methodological Answer :

  • Pre-labeled precursors : Use 1-13C4-hexadecanoic acid as a starting material. Perform esterification with octadecanoic acid under anhydrous conditions (e.g., DCC/DMAP catalysis) .
  • Quality control : Monitor reaction progress via TLC or HPLC, ensuring no isotopic dilution occurs during purification .

Advanced Research Questions

Q. How can computational modeling improve the design of experiments (DoE) for synthesizing this compound?

  • Methodological Answer :

  • Reaction path search : Use quantum chemical calculations (e.g., DFT) to predict energetics of esterification steps, optimizing solvent and catalyst choices .
  • AI-driven optimization : Implement machine learning (ML) models trained on reaction databases to predict yield-maximizing conditions (temperature, stoichiometry) .
  • Example workflow :
StepComputational ToolOutcome
Pathway predictionCOMSOL MultiphysicsIdentifies low-energy intermediates
Condition optimizationML algorithmsRecommends 65°C, 1.2 eq. DCC

Q. How should researchers resolve contradictions in isotopic distribution data between NMR and MS results?

  • Methodological Answer :

  • Cross-validation : Replicate analyses using orthogonal techniques (e.g., IR spectroscopy for functional group confirmation) .
  • Error source analysis :
  • NMR : Check for signal splitting due to dynamic effects (e.g., rotamers).
  • MS : Rule out adduct formation or in-source fragmentation .
  • Statistical reconciliation : Apply Bayesian models to weigh data reliability based on instrument precision .

Q. What strategies mitigate isotopic dilution during large-scale synthesis?

  • Methodological Answer :

  • Precursor isolation : Use flash chromatography or preparative HPLC to remove unlabeled impurities before esterification .
  • Kinetic monitoring : Employ real-time MS or Raman spectroscopy to detect early-stage isotopic leakage .
  • Table: Key Parameters for Minimizing Dilution
ParameterOptimal Range
Reaction temperature60–70°C
Catalyst (DMAP)0.1 eq.
SolventAnhydrous DCM

Theoretical and Methodological Considerations

Q. How does the 13C4 label enhance mechanistic studies of lipid oxidation pathways?

  • Methodological Answer :

  • Isotopic tracing : Track 13C4-labeled carbons via LC-MS/MS to map metabolic intermediates in in vitro oxidation assays .
  • Kinetic isotope effects (KIE) : Compare reaction rates between labeled/unlabeled compounds to identify rate-limiting steps .

Q. What experimental frameworks support the integration of this compound into lipid bilayer studies?

  • Methodological Answer :

  • Langmuir trough assays : Measure surface pressure-area isotherms to assess incorporation into model membranes .
  • Fluorescence quenching : Use labeled probes (e.g., pyrene) to evaluate membrane fluidity changes induced by the compound .

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